3,6-dibromo-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-9H-fluorene is an aromatic hydrocarbon derivative . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C13H8Br2 . The average mass is 324.011 Da and the monoisotopic mass is 321.899261 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.01 . It is a solid at 20 degrees Celsius . The boiling point is 379.9±35.0 °C at 760 mmHg . The melting point is 138 °C .Scientific Research Applications
Optical Properties and Synthesis
- 3,6-dibromo-9H-fluorene derivatives have been explored for their optical properties. For example, Jiang Shan-sha (2015) synthesized 2,7-Dibromo-4-amino-9H-fluorene and investigated its optical properties, finding it has a low optical band gap of 2.66 eV, which is significant for materials with potential applications in optoelectronics (Jiang Shan-sha, 2015).
Polymer and Material Science
- In the field of polymer and material science, S. B. Jhaveri et al. (2009) demonstrated the growth of Poly(9,9-dihexyl fluorene) layers from modified surfaces using a dibromofluorene unit, showing potential in synthesizing brush-like layers of conjugated polymers (Jhaveri, Peterson, & Carter, 2009).
- C. Lee et al. (2014) synthesized 2,7-Diiodo-3,6-dibromofluorene and 2,7-dichloro-3,6-dibromofluorene, leading to the development of pentacyclic dithieno/fluorene and diselenopheno/fluorene derivatives. These compounds showed distinct optical, electrochemical, and orbital properties (Lee, Lai, Cheng, & Cheng, 2014).
Electronic Applications
- In the electronic domain, Youjun Yu et al. (2019) designed and synthesized fluorenone-based materials for orange-red emission in organic light-emitting diodes (OLEDs). These materials, based on a fluorenone skeleton, showed potential in achieving high external quantum efficiencies in OLEDs (Yu, Tang, Ge, Yuan, Jiang, & Liao, 2019).
Environmental Applications
- M. Grifoll et al. (1992) isolated a fluorene-degrading bacterium, Arthrobacter sp. strain F101, capable of using fluorene as the sole carbon source. This research is significant for environmental bioremediation of fluorene contaminants (Grifoll, Casellas, Bayona, & Solanas, 1992).
Sensory Applications
- Vusala Ibrahimova et al. (2013) synthesized a series of fluorene-based conjugated copolymers and investigated their electrochemical properties. These polymers exhibited unique electrochromic properties and showed high selectivity toward Fe3+ ions, indicating potential applications in metal ion sensing (Ibrahimova, Kocak, Önal, & Tuncel, 2013).
Safety and Hazards
properties
IUPAC Name |
3,6-dibromo-9H-fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)12(8)6-10/h1-4,6-7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIWMQYRSIWOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.